1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid -

1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid

Catalog Number: EVT-4085810
CAS Number:
Molecular Formula: C23H27ClN2O5
Molecular Weight: 446.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Fentanyl

    Compound Description: Fentanyl is a potent synthetic opioid analgesic. Its oxalate salt and free base have been characterized using (1)H- and (13)C-NMR spectroscopy []. Fentanyl and its analogs are known for their clinical applications and unique properties, including acting as pseudoirreversible inhibitors of μ opioid receptor binding [].

    Compound Description: This compound is a new lead compound for long-acting analgesia. Its oxalate salt and free base have been characterized using (1)H- and (13)C-NMR spectroscopy. The hydrochloride salt has also been studied using X-ray crystallography and theoretical calculations [].

    Compound Description: RTI-4614-4 and its resolved enantiomers were used to study the stereochemical requirements for pseudoirreversible inhibition of μ receptor binding []. The study demonstrated that a (R) configuration of the 2-hydroxy group was crucial for high-affinity binding and pseudoirreversible inhibition.

    Compound Description: Compound 1b, an enantiomer of RTI-4614-4, acts as a pseudoirreversible inhibitor of the μ opioid receptor []. This compound, along with RTI-4614-4 and compound 1c, decreased the Bmax of [3H][D-Ala2-MePhe4, Glyol5]enkephalin binding sites without affecting the dissociation rate.

    Compound Description: Compound 1c, another enantiomer of RTI-4614-4, is a pseudoirreversible inhibitor of the μ opioid receptor []. This compound, along with RTI-4614-4 and compound 1b, caused a reduction in the Bmax of [3H][D-Ala2-MePhe4, Glyol5]enkephalin binding sites without altering the dissociation rate.

    Compound Description: This potent analgesic is one of the stereoisomers of 3-methylfentanyl. It exhibits analgesic potency 2600 times greater than morphine [, ]. The absolute configurations of all four stereoisomers were confirmed, with cis-(+)-3-methylfentanyl identified as (3R,4S) [, ].

    Compound Description: This stereoisomer of 3-methylfentanyl is less potent than cis-(+)-3-methylfentanyl, with an analgesic potency 119 times that of morphine [, ]. The absolute configuration of cis-(–)-3-methylfentanyl was confirmed as (3S,4R) [, ].

    Compound Description: This stereoisomer of 3-methylfentanyl exhibits analgesic potency 450 times greater than morphine [, ]. The absolute configuration of trans-(+)-3-methylfentanyl was confirmed as (3S,4S) [, ].

    Compound Description: This stereoisomer of 3-methylfentanyl is less potent than trans-(+)-3-methylfentanyl [, ]. The absolute configuration of trans-(–)-3-methylfentanyl was confirmed as (3R,4R) [, ].

    Compound Description: This compound exhibits potent phytoene desaturase (PDS) inhibition, comparable to norflurazon, with a pI50 value of 7.5 []. The study on compound 23 and its analogs revealed the importance of the oxygen atom in the phenoxy group, the carbamate structure, and an ethyl group at the alpha-position of the ethylene bridge for potent PDS inhibition [].

    Relevance: While sharing a 2-phenylethyl group with 1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate, compound 23 differs significantly in its core structure. It lacks the piperidine ring and instead features a carbamate group connected to a substituted phenoxyethyl moiety. This compound is grouped under "O-(2-phenoxy)ethyl-N-aralkylcarbamates" [], a different chemical class than the target compound.

    Compound Description: This compound displays potent inhibition of PDS, similar to norflurazon, with a pI50 value of 7.5 []. The research on compound 25 and its analogs highlighted the structural features crucial for strong PDS inhibition [].

    Relevance: Compound 25 shares a 2-chlorobenzyl group with 1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate but differs significantly in its core structure. It lacks the piperidine ring and instead features a carbamate group connected to a substituted phenoxyethyl moiety. Similar to compound 23, compound 25 falls under the "O-(2-phenoxy)ethyl-N-aralkylcarbamates" category [], distinct from the chemical class of the target compound.

    Compound Description: Compound 30 demonstrates potent inhibition of PDS, comparable to norflurazon, with a pI50 value of 7.5 []. The study on compound 30 and its analogs emphasized the importance of the oxygen atom in the phenoxy group, the carbamate structure, and an ethyl group at the alpha-position of the ethylene bridge for strong PDS inhibition [].

    Relevance: Compound 30, while sharing a benzyl group with 1-(2-chlorobenzyl)-N-(2-phenylethyl)-4-piperidinecarboxamide oxalate (the target compound has a 2-chlorobenzyl group), significantly differs in its core structure. It lacks the piperidine ring and instead possesses a carbamate group linked to a substituted phenoxyethyl moiety. Similar to compounds 23 and 25, compound 30 belongs to the "O-(2-phenoxy)ethyl-N-aralkylcarbamates" category [], a distinct chemical class from the target compound.

Properties

Product Name

1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-phenylethyl)piperidine-4-carboxamide;oxalic acid

Molecular Formula

C23H27ClN2O5

Molecular Weight

446.9 g/mol

InChI

InChI=1S/C21H25ClN2O.C2H2O4/c22-20-9-5-4-8-19(20)16-24-14-11-18(12-15-24)21(25)23-13-10-17-6-2-1-3-7-17;3-1(4)2(5)6/h1-9,18H,10-16H2,(H,23,25);(H,3,4)(H,5,6)

InChI Key

VHAYZMLEOFGBRY-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O

Canonical SMILES

C1CN(CCC1C(=O)NCCC2=CC=CC=C2)CC3=CC=CC=C3Cl.C(=O)(C(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.